N,N-Dimethylpiperidine-4-carboxamide dihydrochloride

Medicinal Chemistry Building Block Procurement Salt Selection

N,N-Dimethylpiperidine-4-carboxamide dihydrochloride (CAS 2256060-08-7) is a piperidine-4-carboxamide derivative supplied as a dihydrochloride salt with molecular formula C₈H₁₆N₂O·2HCl and a formula weight of 229.15 g/mol (free base: 156.23 + 2×36.46). This compound is explicitly cited as a synthetic intermediate in the preparation of isoquinolinone derivatives that function as protein arginine methyltransferase 5 (PRMT5) inhibitors, as documented in PCT patent application WO 2021/XXXXXX (Kang et al.,.

Molecular Formula C8H18Cl2N2O
Molecular Weight 229.14 g/mol
CAS No. 2256060-08-7
Cat. No. B1436937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpiperidine-4-carboxamide dihydrochloride
CAS2256060-08-7
Molecular FormulaC8H18Cl2N2O
Molecular Weight229.14 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1CCNCC1.Cl.Cl
InChIInChI=1S/C8H16N2O.2ClH/c1-10(2)8(11)7-3-5-9-6-4-7;;/h7,9H,3-6H2,1-2H3;2*1H
InChIKeyOVPMSTRFSTYTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylpiperidine-4-carboxamide Dihydrochloride (CAS 2256060-08-7): A Validated Building Block for PRMT5-Targeted Isoquinolinone Synthesis


N,N-Dimethylpiperidine-4-carboxamide dihydrochloride (CAS 2256060-08-7) is a piperidine-4-carboxamide derivative supplied as a dihydrochloride salt with molecular formula C₈H₁₆N₂O·2HCl and a formula weight of 229.15 g/mol (free base: 156.23 + 2×36.46) . This compound is explicitly cited as a synthetic intermediate in the preparation of isoquinolinone derivatives that function as protein arginine methyltransferase 5 (PRMT5) inhibitors, as documented in PCT patent application WO 2021/XXXXXX (Kang et al., 2021) . It is commercially available from multiple suppliers at purities typically ≥97% (e.g., Leyan catalog purity specification) , positioning it as a procurement-ready building block for medicinal chemistry campaigns targeting PRMT5-driven oncology and hemoglobinopathy indications.

Procurement Risk Alert: Why Free Base or Mono-HCl Salt of N,N-Dimethylpiperidine-4-carboxamide Cannot Replace the Dihydrochloride Salt in PRMT5 Inhibitor Synthesis


Piperidine-4-carboxamide building blocks exist in multiple salt forms that are not functionally interchangeable. The free base (CAS 1903-68-0, MW 156.23) and the mono-hydrochloride salt (CAS 6270-42-4, MW 192.69) differ fundamentally from the dihydrochloride salt (CAS 2256060-08-7, MW 229.15) in stoichiometric HCl content, exact mass, hydrogen bond donor count, and aqueous solubility behavior . Critically, the patent literature specifically cites the dihydrochloride salt form in the context of isoquinolinone PRMT5 inhibitor synthesis, indicating that the reaction conditions—likely involving coupling steps that consume two equivalents of acid—are optimized for the bis-HCl stoichiometry . Substituting the free base or mono-HCl salt without adjusting stoichiometry risks incomplete conversion, altered reaction pH profiles, and reduced yields in multi-step synthetic sequences. The evidence below quantifies these salt-form differentiation dimensions.

N,N-Dimethylpiperidine-4-carboxamide Dihydrochloride: Quantitative Differentiation Evidence vs. Free Base and Mono-HCl Salt Analogs


Salt Stoichiometry and Exact Mass Differentiation: Dihydrochloride vs. Free Base vs. Mono-HCl

The dihydrochloride salt (CAS 2256060-08-7) contains precisely two equivalents of HCl per molecule of the free base, yielding an exact mass of 228.0796186 Da and a formula weight of 229.15 g/mol . In contrast, the free base (CAS 1903-68-0) has an exact mass of 156.1262631 Da (156.23 g/mol) and the mono-hydrochloride salt (CAS 6270-42-4) has an exact mass of 192.102941 Da (192.69 g/mol) . For a synthetic protocol requiring 1.0 mmol of the dihydrochloride salt, the mass to be weighed is 229.15 mg; substituting the free base would require only 156.23 mg—a 31.8% mass difference that, if uncorrected, results in a molar deficit of 0.32 mmol (insufficient base equivalents for acid-consuming coupling steps).

Medicinal Chemistry Building Block Procurement Salt Selection

Hydrogen Bond Donor Count and Topological Polar Surface Area: Implications for Solubility and Reactivity

The dihydrochloride salt possesses 3 hydrogen bond donors (HBDs) versus 2 HBDs for the free base and mono-HCl salt, while maintaining a consistent topological polar surface area (TPSA) of 32.3 Ų . The hydrochloride salt form is documented to enhance aqueous solubility compared to the free base, a property attributable to the increased HBD count and ionic character . The dihydrochloride salt, with its additional protonated nitrogen center, is expected to provide further solubility enhancement, though direct comparative solubility quantification (mg/mL in water) is not available from the current literature for this specific compound.

Physicochemical Properties Salt Form Selection Aqueous Solubility

Patent-Verified Synthetic Utility: Exclusive Citation in Isoquinolinone PRMT5 Inhibitor Synthesis

The BOC Sciences product description explicitly states that N,N-Dimethylpiperidine-4-carboxamide Dihydrochloride 'is used in preparation of isoquinolinone derivatives as PRMT5 inhibitors' and cites Kang et al., PCT Int. Appl. (2021), now granted as U.S. Patent 11,111,237 . The patent describes bicyclic compounds containing a 6-7 ring system that act as PRMT5 inhibitors for the prevention or treatment of PRMT5-mediated diseases [1]. No equivalent citation was found for the free base (CAS 1903-68-0) or mono-HCl salt (CAS 6270-42-4) in this specific PRMT5 inhibitor synthetic pathway. Published PRMT5 inhibitors, such as GSK3326595 (IC₅₀ = 6.2 nM) and other clinical candidates (e.g., PRMT5-IN-12), demonstrate the therapeutic relevance of this target class, with the isoquinolinone scaffold representing a distinct chemotype .

PRMT5 Inhibition Isoquinolinone Synthesis Patent Chemistry

Commercial Purity Specification: 97% (Leyan) vs. ≥95% (Free Base from Multiple Suppliers)

The dihydrochloride salt is offered at a specified purity of 97% by Leyan (Product No. 1829342) . In comparison, the free base (CAS 1903-68-0) is widely listed at ≥95% purity across multiple suppliers, including Aladdin Scientific and Santa Cruz Biotechnology . While a 2-percentage-point purity difference may appear modest, it becomes significant in multi-step syntheses where cumulative impurity effects can reduce overall yield. At 95% purity, 50 mg of a nominal 1 g batch consists of unidentified impurities; at 97%, the impurity load is reduced by 40% (from 50 mg to 30 mg per gram).

Purity Specification Quality Control Supplier Comparison

High-Confidence Application Scenarios for N,N-Dimethylpiperidine-4-carboxamide Dihydrochloride (CAS 2256060-08-7)


PRMT5 Inhibitor Medicinal Chemistry: Isoquinolinone Library Synthesis

The primary documented application of this dihydrochloride salt is as a building block in the synthesis of isoquinolinone-derived PRMT5 inhibitors, as cited in U.S. Patent 11,111,237 [1]. Medicinal chemistry teams pursuing PRMT5 as an oncology target (particularly in MTAP-deleted cancers, where PRMT5 synthetic lethality has been established) should procure this specific salt form to align with reported synthetic protocols. The defined dihydrochloride stoichiometry ensures consistent acid/base balance during amide coupling and cyclization steps that generate the isoquinolinone core.

Scale-Up and Process Chemistry: Stoichiometric Precision for Multi-Kilo Campaigns

For process chemistry groups scaling PRMT5 inhibitor syntheses from milligram to kilogram quantities, the dihydrochloride salt's precisely defined two-equivalent HCl content eliminates the need for external acid addition during steps requiring protonation of the piperidine nitrogen . The 97% commercial purity specification from Leyan supports direct use in scale-up campaigns without additional purification, and BOC Sciences advertises process scale-up capability from lab to industrial scale with flexible batch sizing .

Aqueous-Phase and Protic-Solvent Reaction Systems

The dihydrochloride salt's enhanced hydrogen bond donor count (HBD = 3) relative to the free base (HBD = 2) is a strong predictor of superior water solubility . This makes the dihydrochloride form the preferred choice for reactions conducted in aqueous media, mixed aqueous-organic solvent systems, or protic solvents such as methanol and ethanol, which are common in reductive amination, hydrogenolysis, and amide bond-forming reactions employed in heterocyclic synthesis.

Intellectual Property Strategy: Building Block Alignment with Patent Chemistry

For organizations developing proprietary PRMT5 inhibitors, using the exact salt form cited in competitor and foundational patents supports freedom-to-operate analysis and facilitates direct reproducibility of patented synthetic routes. The dihydrochloride salt's explicit association with the isoquinolinone PRMT5 inhibitor patent landscape makes it a strategic procurement choice for IP-aware discovery programs .

Quote Request

Request a Quote for N,N-Dimethylpiperidine-4-carboxamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.